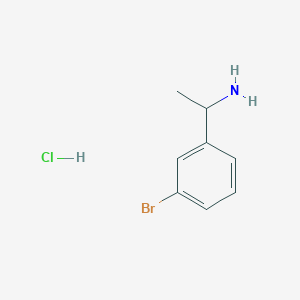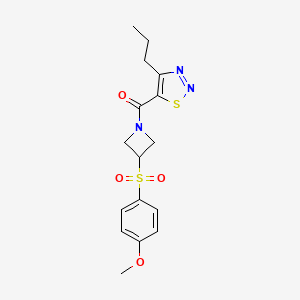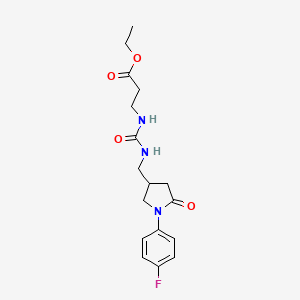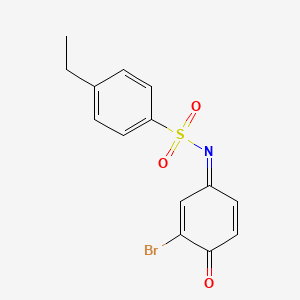
Methyl 1-(1-aminocyclobutyl)cyclobutane-1-carboxylate;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 1-(1-aminocyclobutyl)cyclobutane-1-carboxylate;hydrochloride is a chemical compound that has garnered interest in scientific research due to its potential biological activity and therapeutic applications. This compound is characterized by its unique structure, which includes a cyclobutane ring and an amino group, making it a valuable intermediate in organic synthesis and pharmaceutical development .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(1-aminocyclobutyl)cyclobutane-1-carboxylate;hydrochloride typically involves the reaction of cyclobutanecarboxylic acid derivatives with methylamine under controlled conditions . The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is designed to ensure consistent quality and efficiency, with stringent control over reaction parameters and purification steps to meet regulatory standards .
化学反应分析
Types of Reactions
Methyl 1-(1-aminocyclobutyl)cyclobutane-1-carboxylate;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled conditions, including specific temperatures, solvents, and catalysts to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives .
科学研究应用
Methyl 1-(1-aminocyclobutyl)cyclobutane-1-carboxylate;hydrochloride has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Medicine: It has potential therapeutic applications, including as a precursor for drug development.
Industry: The compound is utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Methyl 1-(1-aminocyclobutyl)cyclobutane-1-carboxylate;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
Methyl 1-aminocyclopropanecarboxylate: A structural analog with similar biological activity.
Bicyclobutanes: Compounds with a similar strained ring structure, used in synthetic chemistry.
Uniqueness
Methyl 1-(1-aminocyclobutyl)cyclobutane-1-carboxylate;hydrochloride is unique due to its specific cyclobutane ring and amino group, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
属性
IUPAC Name |
methyl 1-(1-aminocyclobutyl)cyclobutane-1-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2.ClH/c1-13-8(12)9(4-2-5-9)10(11)6-3-7-10;/h2-7,11H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCSJZBWUXOMSNB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCC1)C2(CCC2)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-[2-(4-iodophenoxy)phenyl]acrylic acid](/img/structure/B2416890.png)

![5-chloro-2-({1-[1-(4-fluorophenyl)cyclopropanecarbonyl]piperidin-4-yl}oxy)pyrimidine](/img/structure/B2416897.png)
![9-[(furan-2-yl)methyl]-9-azatricyclo[9.4.0.0^{2,7}]pentadeca-1(11),2(7),3,5,12,14-hexaene-8,10-dione](/img/structure/B2416900.png)
![2-Amino-4-(4,5-dimethoxy-2-nitrophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile](/img/structure/B2416902.png)

![1-ethyl-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B2416904.png)



![2-Chloro-5-[[(E)-2-cyano-3-(4-hydroxyphenyl)prop-2-enoyl]amino]-N-cyclohexylbenzamide](/img/structure/B2416908.png)
![4-(4-(4-methoxybenzo[d]thiazol-2-yl)piperazine-1-carbonyl)-N-methyl-N-phenylbenzenesulfonamide](/img/structure/B2416909.png)

![1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-3-(2-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2416911.png)
